molecular formula C12H11FN2O B8515321 2-Fluoro-5-(6-methylpyridin-3-yloxy)benzenamine CAS No. 1020172-96-6

2-Fluoro-5-(6-methylpyridin-3-yloxy)benzenamine

Cat. No. B8515321
CAS RN: 1020172-96-6
M. Wt: 218.23 g/mol
InChI Key: CKFBOWPXQACPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(6-methylpyridin-3-yloxy)benzenamine is a useful research compound. Its molecular formula is C12H11FN2O and its molecular weight is 218.23 g/mol. The purity is usually 95%.
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properties

CAS RN

1020172-96-6

Product Name

2-Fluoro-5-(6-methylpyridin-3-yloxy)benzenamine

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

2-fluoro-5-(6-methylpyridin-3-yl)oxyaniline

InChI

InChI=1S/C12H11FN2O/c1-8-2-3-10(7-15-8)16-9-4-5-11(13)12(14)6-9/h2-7H,14H2,1H3

InChI Key

CKFBOWPXQACPDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OC2=CC(=C(C=C2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (100 mg, 3.3 mmol) was slowly added to a solution of Example A12 (0.50 g, 2.1 mmol) in dry THF (50 mL) at 0° C. After 30 min, CS2 (0.49 g, 6.4 mmol) was added and the reaction mixture was stirred at 0° C. for 1 hour. Methyl iodide (2.4 g, 17 mmol) was added at 0° C. and the reaction mixture was allowed to warm to RT overnight. The solvent was removed under reduced pressure to obtain the crude product. The crude, O-(5-(3-amino-4-fluorophenoxy)pyridin-2-yl)methyl S-methyl carbonodithioate (0.69 g, 2.1 mmol) was dissolved in toluene (5 mL) and tributyltin hydride (1 mL) and AIBN (50 mg) were added. The reaction mixture was heated under reflux for 3 hours. The solvent was removed under reduced pressure and the residue was filtered and washed with CH2Cl2. The filtrate was evaporated and the residue was purified by silica gel column chromatography to obtain 2-fluoro-5-(6-methylpyridin-3-yloxy)benzenamine (0.26 g, 56% yield). 1H NMR (400 MHz, DMSO-d6) δ 8.20 (d, J=2.8 Hz, 1H), 7.30 (dd, J=2.8, and 8.4 Hz, 1H), 7.25 (d, J=8.4 Hz, 1H), 6.97 (dd, J=8.8, 11.6 Hz, 1H), 6.38 (dd, J=3.2, 7.6 Hz, 1H), 6.13 (dt, J=3.2, 8.8 Hz, 1H), 5.31 (s, 1H), 2.44 (s, 3H); MS (ESI) m/z: 219.0 (M+H+).
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
O-(5-(3-amino-4-fluorophenoxy)pyridin-2-yl)methyl S-methyl carbonodithioate
Quantity
0.69 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mg
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

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